molecular formula C9H17NO2 B133262 (trans)-4-Propyl-1-methyl-L-proline CAS No. 13380-36-4

(trans)-4-Propyl-1-methyl-L-proline

Cat. No. B133262
CAS RN: 13380-36-4
M. Wt: 171.24 g/mol
InChI Key: MAWGMRQFCUEYCT-SFYZADRCSA-N
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Description

(trans)-4-Propyl-1-methyl-L-proline is a derivative of the amino acid proline, which is a significant constituent of mammalian structural proteins, particularly collagen. Proline and its derivatives, such as hydroxyproline, play a crucial role in the stability and function of collagen. The trans configuration of the hydroxyproline residue is an intermediate in the biosynthesis of certain antibiotics, such as etamycin, and is synthesized from L-proline .

Synthesis Analysis

The synthesis of proline derivatives can be complex and may involve multiple steps. For instance, the synthesis of γ-(4S)-Trifluoromethyl proline, a proline analog, was achieved with an improved yield on a multigram scale, suggesting that similar methods could potentially be applied to synthesize (trans)-4-Propyl-1-methyl-L-proline . Additionally, a convenient synthesis route for cis-3-hydroxy-L-proline, which shares structural similarities with (trans)-4-Propyl-1-methyl-L-proline, has been reported using Sharpless asymmetric epoxidation, starting from β-alanine . This method could potentially be adapted for the synthesis of (trans)-4-Propyl-1-methyl-L-proline.

Molecular Structure Analysis

The molecular structure of proline derivatives significantly influences their conformational properties. For example, the amide bond formed by γ-(4S)-Trifluoromethyl proline exhibits similar conformational properties to intact proline, with comparable amide populations of s-trans vs. s-cis isomerism . This suggests that (trans)-4-Propyl-1-methyl-L-proline may also exhibit specific conformational properties that could be analyzed using similar methods.

Chemical Reactions Analysis

Proline and its derivatives are known to participate in various chemical reactions. For instance, L-proline has been used as an efficient catalyst for the multi-component synthesis of pyrazole derivatives in water . Moreover, trans-4-hydroxy-L-proline-derived N,N'-dioxides have been used as organocatalysts for the Strecker reaction, yielding products with high enantiomeric excess . These examples demonstrate the versatility of proline derivatives in catalyzing chemical reactions, which could extend to (trans)-4-Propyl-1-methyl-L-proline.

Physical and Chemical Properties Analysis

The physical and chemical properties of proline derivatives can be quite diverse. For example, the study of s-cis and s-trans isomerism in acylproline analogs has revealed that these analogs exhibit a cis-trans isomerization similar to that of N-acetyl-L-proline . Furthermore, the biological evaluation of (18)F-labeled proline derivatives, including trans-4-[(18)F]fluoro-L-proline, has shown considerable differences in metabolic behavior and biodistribution compared to their cis-enantiomers . These findings suggest that (trans)-4-Propyl-1-methyl-L-proline may also have distinct physical and chemical properties that could be explored in further studies.

Scientific Research Applications

Roles in Plant Stress Resistance

Proline plays a significant role in improving plant abiotic stress resistance. It accumulates in response to environmental stresses such as drought, salinity, extreme temperatures, UV radiation, and heavy metals. Proline's positive effects on enzyme and membrane integrity, along with its adaptive roles in mediating osmotic adjustment, are well-documented. However, the actual roles in plant osmotolerance remain controversial. Genetically-engineered plants with transgenes for proline production have not yet succeeded in producing sufficient amounts to ameliorate stress effects significantly. The "shot-gun" approach of exogenous application of proline to plants under stress conditions has shown promise, leading to significant increases in growth and final crop yield under environmental stresses (Ashraf & Foolad, 2007).

Conformational Aspects and Biochemical Effects

The ring conformational aspects of proline and its derivatives are crucial for understanding their roles in biological systems. In both acyclic and cyclic derivatives, proline exhibits high flexibility and adopts different conformations that influence the structure and function of peptides and proteins. This flexibility is essential for protein folding and stability (Anteunis et al., 2010).

Neurochemical and Behavioral Effects

Proline and its derivatives have been implicated in neurochemical processes and behavioral effects. High levels of proline can be associated with neuropathophysiology of disorders, involving mechanisms such as oxidative stress, excitotoxicity, and impacts on energy metabolism. These findings suggest potential therapeutic strategies for conditions associated with high proline levels (Wyse & Netto, 2011).

DNA Mimics and Biomedical Applications

Hydroxyproline-based DNA mimics, designed on the basis of hydroxyproline and its derivatives, have shown potential for use in nucleic acid-based diagnostics, isolation of nucleic acids, and antisense experiments. These applications demonstrate the versatility of proline derivatives in biomedical research and their potential for therapeutic use (Efimov & Chakhmakhcheva, 2006).

Amino Acids in Plant Biology

Proline derivatives, including (trans)-4-Propyl-1-methyl-L-proline, play significant roles in plant biology. For instance, sandalwood contains unique amino acids and amines, indicating that proline and its derivatives contribute to plant physiology and adaptation to environmental conditions (Kuttan et al., 2015).

properties

IUPAC Name

(2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWGMRQFCUEYCT-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(trans)-4-Propyl-1-methyl-L-proline

CAS RN

13380-36-4
Record name (4R)-1-Methyl-4-propyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13380-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propyl hygric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-PROPYL HYGRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WZ9F8EE8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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